4-(2-Phenylethynyl)-D-phenylalanine
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Overview
Description
4-(2-Phenylethynyl)-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phenylethynyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-D-phenylalanine typically involves the Sonogashira coupling reaction. This reaction utilizes palladium catalysts to couple the terminal alkyne (C≡C) of the phenylethynyl group with an aryl halide (Ar-X) to form a new carbon-carbon bond. The reaction conditions often include the use of copper(I) iodide as a co-catalyst and an amine base such as triethylamine, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethynyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the phenylethynyl group can be reduced to a double or single bond.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylethylene or phenylethane derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(2-Phenylethynyl)-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Potential use in studying protein interactions and enzyme mechanisms.
Medicine: Exploration of its potential biological activity for drug discovery purposes.
Industry: Investigation of its properties for the development of novel functional materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethynyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the presence of the phenylalanine backbone allows it to mimic natural amino acids, potentially interfering with protein synthesis and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylethynyl)-L-phenylalanine: Similar structure but with the L-configuration.
2-(Phenylethynyl)pyridine: Contains a pyridine ring instead of a phenylalanine backbone.
4-(2-Phenylethynyl)aniline: Contains an aniline group instead of a phenylalanine backbone.
Uniqueness
4-(2-Phenylethynyl)-D-phenylalanine is unique due to its D-configuration, which can result in different biological activity compared to its L-counterpart. The presence of the phenylethynyl group also imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H15NO2 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12,18H2,(H,19,20)/t16-/m1/s1 |
InChI Key |
KJTJIPHLAUVCGH-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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